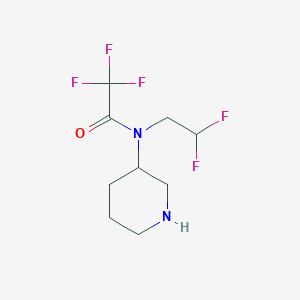

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,2-difluoroethyl)-2,2,2-trifluoro-N-piperidin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F5N2O/c10-7(11)5-16(8(17)9(12,13)14)6-2-1-3-15-4-6/h6-7,15H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGADYUUSKLSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N(CC(F)F)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

N-Alkylation: The initial step involves the N-alkylation of piperidine with 2,2-difluoroethyl bromide under basic conditions to form N-(2,2-difluoroethyl)piperidine.

Acylation: The resulting N-(2,2-difluoroethyl)piperidine is then acylated with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl or trifluoro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and as an antidepressant.

Biological Research: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including as a precursor for the synthesis of other fluorinated compounds.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function . The exact molecular targets and pathways are still under investigation, but it is hypothesized that the compound may act as an inhibitor or modulator of certain enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Chemical Identity :

- CAS : 2168325-05-9

- Molecular Formula : C₉H₁₃F₅N₂O

- Molar Mass : 260.2 g/mol .

- Structure : Features a piperidin-3-yl group and a 2,2-difluoroethyl substituent attached to a trifluoroacetamide backbone.

This compound exemplifies fluorinated acetamides, where fluorine atoms enhance electronegativity and metabolic stability.

Comparison with Structurally Related Compounds

Structural Analogues with Piperidine/Trifluoroacetamide Moieties

Key Observations :

- Fluorine Content: The trifluoroethyl derivative (C₄H₃F₆NO) has the highest fluorine density, which may confer greater metabolic stability but lower aqueous solubility compared to the main compound .

- Piperidine Modifications : The methoxyphenyl-piperidine analog (C₁₄H₁₇F₃N₂O₂) demonstrates how aromatic substituents can enhance molecular complexity for chiral synthesis .

- Hybrid Structures: The pyridinyl-dimethylaminoethyl analog (C₁₂H₁₃F₆N₃O) combines fluorine with a heterocyclic ring, suggesting versatility in drug design .

Analogues with Heterocyclic or Bioactive Substituents

Key Observations :

- Toxicity Profile : The nitrofuryl-thiazolyl analog (C₉H₄F₃N₃O₄S) exhibits mutagenicity, highlighting the impact of nitro groups on toxicity .

- Antimicrobial Activity: Thiazolidinone derivatives (e.g., 4a-e) show how chloro-phenoxy groups enhance antimicrobial effects, contrasting with the uncharacterized bioactivity of the main compound .

- Agrochemical Use: The allyl-dichloro-trifluoromethylphenyl analog (C₁₂H₁₀Cl₂F₃NO) exemplifies fluorinated acetamides in pesticide development .

Physicochemical Property Trends

- Solubility: Fluorine atoms reduce polarity, decreasing water solubility. For example, the main compound (260.2 g/mol) may have lower solubility than non-fluorinated analogs like N-(4-hydroxyphenethyl)acetamide (C₁₀H₁₃NO₂, 179.2 g/mol) .

- Stability : Trifluoroacetamide groups resist enzymatic degradation, as seen in ionic liquids like 1-methyl-3-octylimidazolium trifluoroacetamide (C₁₆H₂₃F₆N₃O₂), which is stable under inert conditions .

Biological Activity

N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide, with the CAS number 2168325-05-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃F₅N₂O

- Molecular Weight : 260.20 g/mol

- Physical State : Typically appears as a solid or liquid depending on the formulation.

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific kinases involved in cell cycle regulation, particularly those associated with the mitotic spindle assembly checkpoint. This inhibition can lead to disrupted cell division in rapidly proliferating cells, making it a candidate for cancer therapy.

Biological Activity and Pharmacological Effects

-

Antitumor Activity :

- Studies have shown that this compound exhibits potent antitumor effects in vitro and in vivo. It has been tested against various cancer cell lines with promising results indicating reduced cell viability and increased apoptosis rates.

- A notable study demonstrated its efficacy in xenograft models where tumor growth was significantly inhibited compared to control groups.

-

Cell Cycle Regulation :

- The compound's ability to interfere with the mitotic checkpoint has been linked to its potential use in treating malignancies characterized by unchecked cellular proliferation. By inhibiting key proteins involved in this pathway, it can induce mitotic arrest and subsequent apoptosis in cancer cells.

-

Inflammatory Response Modulation :

- Preliminary data suggest that the compound may also play a role in modulating inflammatory responses. Its effects on immune cell activation and cytokine production are under investigation, which could open avenues for treating autoimmune diseases or chronic inflammatory conditions.

Case Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell proliferation over 72 hours compared to untreated controls. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis.

Case Study 2: In Vivo Tumor Growth Inhibition

A xenograft model using mice implanted with human lung cancer cells demonstrated that administration of the compound at a dose of 50 mg/kg led to a significant reduction in tumor size after four weeks of treatment. Histological analysis revealed increased necrosis within the tumors treated with the compound.

Data Table: Summary of Biological Activities

| Activity | Effect | Model/System |

|---|---|---|

| Antitumor | 70% reduction in proliferation | MCF-7 breast cancer cells |

| Apoptosis Induction | Increased apoptotic cells | Flow cytometry analysis |

| Tumor Growth Inhibition | Significant size reduction | Xenograft model (lung cancer) |

| Inflammatory Response Modulation | Altered cytokine profiles | Immune cell assays |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide in academic settings?

- Methodological Answer : The synthesis can be adapted from multi-step protocols for structurally related trifluoroacetamide derivatives. For example:

- Step 1 : React a substituted piperidin-3-amine (e.g., protected with a phthaloyl group) with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl moiety .

- Step 2 : Perform a nucleophilic acyl substitution using trifluoroacetic anhydride to form the acetamide bond. Reaction conditions (e.g., solvent, temperature) should mirror those for N-(sec-butyl)-2,2,2-trifluoroacetamide (room temperature, dichloromethane, triethylamine) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Assign peaks for fluorine environments (e.g., NMR for CF and CF groups) and confirm stereochemistry via - HSQC .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond lengths/angles with DFT-optimized structures .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Toxicity : Structural analogs like N-(2-fluorenyl)-2,2,2-trifluoroacetamide show carcinogenic potential in rodent studies; treat as a suspected carcinogen .

- PPE : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile fluorinated intermediates .

- Waste Disposal : Neutralize acidic byproducts (e.g., HBr from alkylation steps) before disposal .

Advanced Research Questions

Q. How can computational chemistry optimize reaction yields for this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for key steps (e.g., nucleophilic substitution at the piperidine nitrogen) using Gaussian09 with B3LYP/6-31G(d). Compare activation energies of difluoroethyl vs. non-fluorinated analogs to identify rate-limiting steps .

- Solvent Effects : Simulate solvation free energies (e.g., using COSMO-RS) to select solvents that stabilize intermediates (e.g., THF vs. DMF) .

Q. What strategies resolve contradictions in biological activity data for fluorinated acetamides?

- Methodological Answer :

- Meta-Analysis : Compare IC values across studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity relationships (SAR). For example, substituents on the piperidine ring may alter membrane permeability .

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement. For instance, validate kinase inhibition via both ADP-Glo™ and radiolabeled ATP assays .

Q. How can isotopic labeling (e.g., ) aid in pharmacokinetic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.